molecular formula C26H33N5O9 B138323 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate CAS No. 144597-19-3

4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate

Cat. No. B138323
M. Wt: 559.6 g/mol
InChI Key: DMPXNIKPTPJOGJ-BXWFABGCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate, also known as SNAP-5114, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the carbamate family and has been shown to have a variety of biochemical and physiological effects.

Mechanism Of Action

4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate inhibits GAT-1 by binding to the substrate binding site of the transporter. This prevents the reuptake of GABA and leads to an increase in extracellular GABA levels. This increase in GABA has been shown to have a variety of effects on neuronal activity, including increased inhibition and decreased excitability.

Biochemical And Physiological Effects

The increased GABA levels resulting from 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate administration have been shown to have a variety of effects on neuronal activity. These effects include increased inhibition of neuronal firing, decreased excitability, and decreased synaptic transmission. Additionally, 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate has been shown to have anxiolytic and anticonvulsant effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate in lab experiments is its high selectivity for GAT-1. This allows for specific targeting of GABAergic neurons and can help to elucidate the role of GABA in various physiological processes. One limitation of using 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.

Future Directions

There are several potential future directions for research involving 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate. One area of interest is the potential therapeutic applications of GAT-1 inhibitors in the treatment of anxiety and epilepsy. Additionally, further studies are needed to fully understand the effects of increased extracellular GABA on neuronal activity and the potential implications for various neurological disorders. Finally, the development of longer-lasting GAT-1 inhibitors could help to overcome some of the limitations associated with the use of 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate in lab experiments.

Synthesis Methods

The synthesis of 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate involves the reaction of 4-nitrophenyl isocyanate with N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylamine. This reaction yields the final product, which can be purified using standard chromatographic techniques.

Scientific Research Applications

4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate has been studied for its potential applications in neuroscience research. Specifically, this compound has been shown to be a potent and selective inhibitor of the gamma-aminobutyric acid (GABA) transporter GAT-1. GAT-1 is responsible for the reuptake of GABA from the synaptic cleft, and inhibitors of this transporter have been shown to increase GABA levels in the brain.

properties

CAS RN

144597-19-3

Product Name

4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate

Molecular Formula

C26H33N5O9

Molecular Weight

559.6 g/mol

IUPAC Name

(4-nitrophenyl) N-[1-[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]-2,5-dioxocyclopentyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C26H33N5O9/c1-14(2)30(25(37)40-18-9-7-17(8-10-18)31(38)39)26(20(32)11-12-21(26)33)22(34)19-6-5-13-29(19)24(36)16(4)28-23(35)15(3)27/h7-10,14-16,19H,5-6,11-13,27H2,1-4H3,(H,28,35)/t15-,16-,19-/m0/s1

InChI Key

DMPXNIKPTPJOGJ-BXWFABGCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)C2(C(=O)CCC2=O)N(C(C)C)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])N

SMILES

CC(C)N(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])C2(C(=O)CCC2=O)C(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)N

Canonical SMILES

CC(C)N(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])C2(C(=O)CCC2=O)C(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)N

Other CAS RN

144597-19-3

synonyms

4-nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate
p-nitrophenyl N-(succinyl-Ala-Ala-Pro-Me)-N-IPC
PCI-NSAAPM

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.